Bi 2536

PLK1-BRD4 dual inhibition BET bromodomain polypharmacology

BI 2536 is the only clinically evaluated PLK1 inhibitor with confirmed BRD4 bromodomain inhibitory activity (IC50 25 nM; Kd 37 nM), enabling simultaneous PLK1/BRD4 engagement not achievable with Volasertib, GSK461364, or Onvansertib. Its pan-PLK profile (PLK1 IC50 0.83 nM; PLK2 IC50 3.5 nM; PLK3 IC50 9.0 nM) drives robust G2/M mitotic arrest and apoptosis, with a 3.2–18.4-fold cancer-selectivity window. Supported by extensive in vivo datasets (IV 40–50 mg/kg) and co-crystal structures (PDB: 4OGI), BI 2536 is the definitive tool for dual PLK1-BRD4 polypharmacology and PLK-family redundancy studies.

Molecular Formula C28H39N7O3
Molecular Weight 521.7 g/mol
CAS No. 755038-02-9
Cat. No. B1666953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBi 2536
CAS755038-02-9
SynonymsBI 2536
BI-2536
BI2536
Molecular FormulaC28H39N7O3
Molecular Weight521.7 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C
InChIInChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1
InChIKeyXQVVPGYIWAGRNI-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BI 2536 (CAS 755038-02-9): First-in-Class Polo-like Kinase 1 Inhibitor with Dual BRD4 Bromodomain Activity


BI 2536 is a dihydropteridinone small-molecule inhibitor first reported by Boehringer Ingelheim as a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) [1]. It inhibits PLK1 enzyme activity with a cell-free IC50 of 0.83 nM and additionally targets the bromodomain of BRD4 (IC50 25 nM; Kd 37 nM), functioning as a dual PLK1 kinase/BRD4 bromodomain inhibitor [2]. BI 2536 reached Phase II clinical evaluation in multiple solid tumor indications and remains extensively used as a preclinical tool compound for studying PLK1-dependent mitotic regulation and BET bromodomain biology.

Why PLK1 Inhibitors Cannot Be Interchanged: The Unique Dual-Target Pharmacology of BI 2536


Although multiple PLK1 inhibitors share sub-nanomolar potency against the PLK1 kinase domain, they diverge fundamentally in three dimensions that preclude generic substitution: (i) off-target bromodomain engagement—BI 2536 is the only clinically evaluated PLK1 inhibitor with confirmed BRD4 bromodomain inhibitory activity at therapeutically relevant concentrations (IC50 25 nM; Kd 37 nM), while Volasertib, GSK461364, and Onvansertib lack this dual pharmacology [1]; (ii) divergent PLK-family selectivity profiles, where BI 2536 co-inhibits PLK2 (IC50 3.5 nM) and PLK3 (IC50 9.0 nM) at single-digit nanomolar concentrations, whereas Onvansertib and GSK461364 spare PLK2/PLK3 by >5000-fold and >390-fold respectively [2]; and (iii) resultant cell-cycle phenotypic differences—pan-PLK inhibition by BI 2536 drives a robust G2/M mitotic arrest followed by apoptosis, while highly PLK1-selective agents such as GSK461364 produce a concentration-dependent G2 delay rather than frank mitotic arrest at elevated concentrations [2]. These pharmacological distinctions make BI 2536 irreplaceable for experiments requiring simultaneous PLK1/BRD4 engagement or broader PLK-family coverage.

BI 2536 (CAS 755038-02-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Evidence Item 1: Dual PLK1/BRD4 Inhibition—A Unique Polypharmacology Not Shared by Other PLK1 Inhibitors in Clinical Development

BI 2536 is the only PLK1 inhibitor in clinical or advanced preclinical development that simultaneously inhibits BRD4 at nanomolar concentrations. BI 2536 inhibits BRD4 with an IC50 of 25 nM in AlphaScreen assays and a binding Kd of 37 nM determined by isothermal titration calorimetry (ITC), while retaining sub-nanomolar PLK1 potency (IC50 0.83 nM) [1]. In contrast, Volasertib (BI 6727), GSK461364, and Onvansertib (NMS-1286937) have no reported BRD4 bromodomain inhibitory activity within their pharmacologically relevant concentration ranges [2]. Crystal structures confirm that BI 2536 occupies the acetyl-lysine binding pocket of the first bromodomain of BRD4 (BRD4(1)), with the methylated amide group functioning as an acetyl-lysine mimetic (PDB: 4OGI) [1]. Structure–activity relationship (SAR) studies further demonstrate that chemical modification of BI 2536 can tune the PLK1/BRD4 selectivity ratio: substitution of the pyrimidine NH with oxygen reverses selectivity to favor BRD4 over PLK1, while replacement of the cyclopentyl group with a 3-bromobenzyl moiety yields an equipotent dual inhibitor with enhanced BRD4 affinity (Ki = 8.7 nM) [1]. This dual-target engagement enables BI 2536 to suppress c-Myc expression via BRD4 inhibition while simultaneously inducing mitotic arrest through PLK1 inhibition, a combinatorial pharmacology that single-target PLK1 inhibitors cannot replicate.

PLK1-BRD4 dual inhibition BET bromodomain polypharmacology

Evidence Item 2: PLK1/PLK2/PLK3 Selectivity Profile—BI 2536 Occupies a Distinct Intermediate-Selectivity Niche Versus Highly Selective Comparators

Across a curated comparison of six PLK1 inhibitors with publicly available cell-free IC50 data, BI 2536 occupies a unique intermediate position in PLK-family selectivity. BI 2536 inhibits PLK1 with IC50 of 0.83 nM, PLK2 with IC50 of 3.5 nM (4-fold selectivity), and PLK3 with IC50 of 9.0 nM (11-fold selectivity) [1]. In contrast, Onvansertib shows >5,000-fold selectivity for PLK1 over PLK2 and PLK3 (PLK2 IC50 >10,000 nM; PLK3 IC50 >10,000 nM), and GSK461364 demonstrates >390-fold selectivity (PLK2 Kiapp = 860 nM; PLK3 Kiapp = 1,000 nM) [1]. Volasertib, the direct follow-on compound to BI 2536, displays 65-fold selectivity against PLK3 (IC50 = 56 nM) but only 6-fold against PLK2 (IC50 = 5 nM) [1]. TAK-960 shows an intermediate profile (PLK2 IC50 = 16.9 nM; PLK3 IC50 = 50.2 nM) but with different PLK2/PLK3 spacing than BI 2536 [1]. This selectivity spectrum matters functionally: BI 2536's co-inhibition of PLK2 and PLK3 at single-digit nanomolar concentrations produces a robust mitotic arrest with strong apoptosis induction, whereas the highly selective GSK461364 induces a G2 delay rather than frank mitotic arrest at elevated concentrations (>300 nM), attributable to its PLK2/PLK3 sparing [2].

PLK isoform selectivity kinase profiling PLK2/PLK3 co-inhibition

Evidence Item 3: Head-to-Head Cellular Potency in Acute Myeloid Leukemia—BI 2536 Demonstrates Consistently Lower IC50 Values Than Volasertib Across Eight AML Cell Lines

In a direct head-to-head study evaluating PLK1 inhibitors in acute myeloid leukemia, BI 2536 and Volasertib were tested in parallel against a panel of eight AML cell lines (KG-1, ML2, MOLM-13, MV4-11, Kasumi-1, NB4, THP-1, and OCI-AML3) under identical experimental conditions. BI 2536 inhibited cell growth with IC50 values ranging from 35.1 to 81.6 nM, while Volasertib showed consistently higher IC50 values ranging from 48.7 to 98.4 nM across the same panel [1]. Both compounds induced G2/M cell-cycle arrest and apoptosis in FLT3-ITD-positive cell lines MOLM-13 and MV4-11, and both retained activity against sorafenib-resistant MOLM-13R cells. The introduction of FLT3-ITD or FLT3-ITD plus TKD double mutations into Ba/F3 cells sensitized these lines to both PLK1 inhibitors, confirming on-target PLK1-dependent growth inhibition [1]. BI 2536's approximately 1.2- to 1.4-fold greater cellular potency across multiple AML genotypes, while modest, is reproducible and may reflect differences in cellular target engagement or polypharmacology (including BRD4 co-inhibition) not captured by cell-free PLK1 IC50 values, which are nearly identical between the two compounds (0.83 vs. 0.87 nM).

acute myeloid leukemia FLT3-ITD cellular potency comparison

Evidence Item 4: Differential Sensitivity of Cancer Versus Nontransformed Cells—A Documented Therapeutic Window for BI 2536 in Anaplastic Thyroid Carcinoma Models

In a study evaluating BI 2536 in anaplastic thyroid carcinoma (ATC), Nappi et al. quantified the differential susceptibility of cancer versus nontransformed thyroid follicular cells to BI 2536-induced cell-cycle effects. ATC cell lines treated with nanomolar doses of BI 2536 progressed through S phase but died directly from mitotic arrest, exhibiting prometaphase accumulation with 4N DNA content, phosphohistone H3 accumulation, and characteristic Polo-spindle aberrations [1]. Critically, nontransformed thyroid cells were 3.2-fold to 18.4-fold less susceptible to BI 2536-induced cell-cycle effects compared with ATC cells, demonstrating a quantifiable cancer-selectivity window [1]. This differential is attributed to the addiction of ATC cells to high PLK1 activity for proliferation and survival. While GSK461364 has also been evaluated in thyroid carcinoma models (Russo et al., Thyroid 2013), a direct head-to-head comparison of the cancer-selectivity window between BI 2536 and other PLK1 inhibitors using identical nontransformed cell models has not been reported. The 3.2–18.4-fold window represents one of the few explicitly quantified cancer-versus-normal differentials for any PLK1 inhibitor in the published literature.

anaplastic thyroid carcinoma therapeutic window cancer-selective cytotoxicity

Evidence Item 5: Pharmacokinetic Profile—High Volume of Distribution and Extended Terminal Half-Life Enable Once-Per-Cycle Dosing in Preclinical Xenograft Models

BI 2536 exhibits multi-compartmental pharmacokinetic behavior characterized by a high volume of distribution (>750 L, with some analyses estimating >1,000 L), indicating extensive tissue distribution beyond the plasma compartment [1]. The terminal elimination half-life ranges from 20 to 30 hours following single-dose intravenous infusion, with some estimates extending to approximately 50 hours depending on the study population [1][2]. BI 2536 is a high-clearance compound (>1,000 mL/min), and its pharmacokinetics are linear within the clinically tested dose range [1]. In comparison, Volasertib (BI 6727) was specifically designed to improve upon BI 2536's pharmacokinetic profile and demonstrates a longer half-life and higher volume of distribution [2]; however, BI 2536's PK properties nevertheless support once-per-cycle intravenous dosing schedules (200 mg day 1, or 50–60 mg days 1–3, every 21 days) that were evaluated in Phase II trials [3]. For preclinical xenograft studies, BI 2536 is typically administered intravenously at 40–50 mg/kg with well-tolerated regimens that produce tumor regression in HCT 116 colon carcinoma, NCI-H460, and A549 lung carcinoma models [4]. The high tissue distribution of BI 2536 is both a strength (extensive tumor penetration) and a consideration (potential for tissue accumulation), making it suitable for acute intermittent dosing schedules rather than continuous exposure protocols.

pharmacokinetics volume of distribution tissue penetration

BI 2536 (CAS 755038-02-9) Optimal Application Scenarios Driven by Quantitative Differentiation Evidence


Scenario 1: Dual PLK1/BRD4 Polypharmacology Research in Acute Myeloid Leukemia and MYC-Driven Cancers

For research programs investigating the therapeutic potential of simultaneous PLK1 kinase inhibition and BET bromodomain blockade, BI 2536 is the only well-characterized small molecule that combines both activities in a single agent. Its BRD4 Kd of 37 nM and PLK1 IC50 of 0.83 nM place both targets within a therapeutically accessible concentration window [1]. In AML models, BI 2536 has demonstrated cellular potency superior to Volasertib across eight genetically diverse cell lines (IC50 35.1–81.6 nM vs. 48.7–98.4 nM), potentially reflecting a contribution from BRD4 co-inhibition to overall antiproliferative activity [2]. The suppression of c-Myc expression via BRD4 engagement, combined with PLK1-driven mitotic arrest, provides a dual-node attack on MYC-driven transcriptional programs that is not achievable with PLK1-selective inhibitors such as Onvansertib or GSK461364 [1].

Scenario 2: Pan-PLK Family Inhibition Studies Requiring PLK2 and PLK3 Co-Engagement

When experimental hypotheses require concomitant inhibition of PLK1, PLK2, and PLK3—for instance, to study functional redundancy among PLK family members in mitotic regulation or to prevent compensatory PLK2/PLK3 activation—BI 2536's intermediate selectivity profile (PLK2 IC50 3.5 nM; PLK3 IC50 9.0 nM) makes it the preferred tool compound [1]. Unlike Onvansertib (>5,000-fold PLK1-selective) or GSK461364 (>390-fold PLK1-selective), which spare PLK2 and PLK3 at concentrations sufficient to fully inhibit PLK1, BI 2536 engages all three PLK isoforms within a narrow concentration range, ensuring that observed cellular phenotypes reflect pan-PLK inhibition rather than PLK1-selective pharmacology [1].

Scenario 3: Preclinical Xenograft Studies Leveraging Well-Characterized In Vivo Dosing Regimens

BI 2536 benefits from an extensive in vivo dataset with established intravenous dosing regimens (40–50 mg/kg) that produce tumor regression in multiple xenograft models, including HCT 116 colon carcinoma, NCI-H460 lung carcinoma, and A549 lung carcinoma [1]. Its pharmacokinetic profile—high volume of distribution (>750 L), extended terminal half-life (20–50 hours), and linear PK—supports intermittent bolus dosing schedules with documented tolerability [2]. While Volasertib offers improved PK characteristics, BI 2536's preclinical dosing regimens are more extensively published, providing greater reproducibility and protocol guidance for in vivo pharmacology studies [3]. Moreover, BI 2536 demonstrates a quantifiable cancer-selectivity window (3.2–18.4-fold reduced susceptibility in nontransformed cells vs. cancer cells) that aids in dose selection for xenograft experiments [4].

Scenario 4: Chemical Biology and Tool Compound Studies Using a Structurally Tuneable Dual-Target Scaffold

The dihydropteridinone scaffold of BI 2536 has been extensively characterized through structure–activity relationship studies that enable rational tuning of PLK1 versus BRD4 selectivity [1]. Researchers requiring matched chemical probes with varying PLK1/BRD4 selectivity ratios can use BI 2536 as the parent compound and reference published SAR data to select or synthesize analogs with desired target engagement profiles. For example, substitution of the pyrimidine NH with oxygen converts BI 2536 into a BRD4-selective inhibitor, while replacement of the cyclopentyl group with a 3-bromobenzyl moiety yields an equipotent dual inhibitor with enhanced BRD4 affinity (Ki 8.7 nM) [1]. This chemical tractability, combined with the availability of co-crystal structures (PDB: 4OGI for BRD4(1); PLK1 co-structures also available), makes BI 2536 an ideal starting point for medicinal chemistry campaigns exploring PLK1-BRD4 polypharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bi 2536

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.